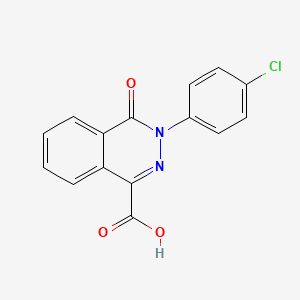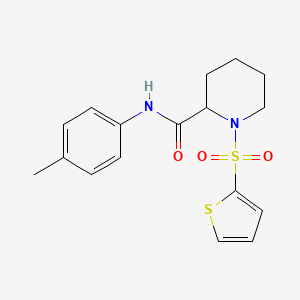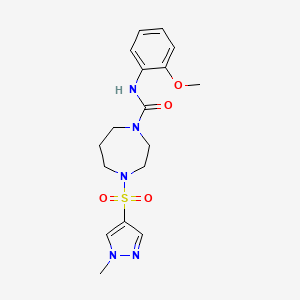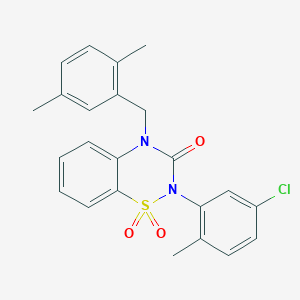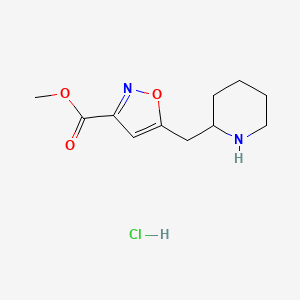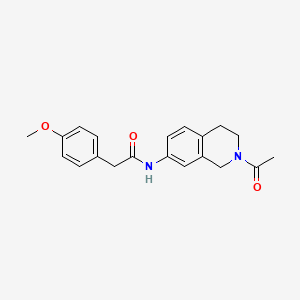
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Methoxy‐indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity against leukemia and mammary tumor cells. Compounds such as trimethoxy‐dihydroindoloisoquinoline showed significant inhibition of cell proliferation, highlighting their potential as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Structural Aspects and Properties
Studies on isoquinoline derivatives have explored their structural aspects and properties, revealing the formation of crystalline solids and gels under specific conditions. These findings suggest applications in materials science and drug formulation, offering insights into the molecular structures that enable these properties (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity
The synthesis and evaluation of isoquinoline derivatives for antimalarial activity have identified compounds with promising efficacy against Plasmodium berghei in mice. This research contributes to the development of new antimalarial agents, showcasing the potential of isoquinoline compounds in therapeutic applications (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Insecticidal Properties
Pyridine derivatives related to isoquinoline structures have been synthesized and shown to possess significant insecticidal activities against the cowpea aphid. This research indicates the potential of such compounds in agricultural applications, offering a basis for the development of new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antibacterial Activity
The discovery of new natural products from Janibacter limosus, including tetrahydroquinoline derivatives, has shown high biological activity against bacteria and fungi. These findings suggest the potential of tetrahydroquinoline compounds in the development of new antibacterial and antifungal agents (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)22-10-9-16-5-6-18(12-17(16)13-22)21-20(24)11-15-3-7-19(25-2)8-4-15/h3-8,12H,9-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIKANXBYBDELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)
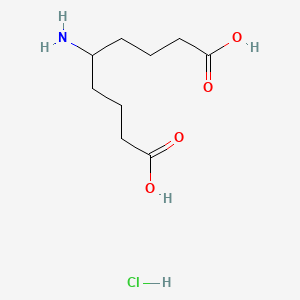
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
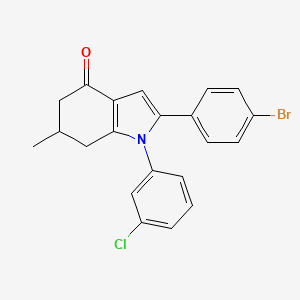
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)
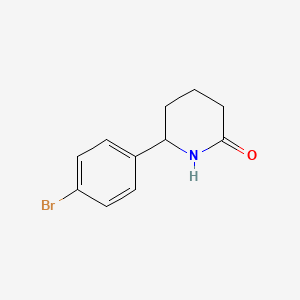
![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)
